2-Chloro-4-fluorobenzaldehyde

Catalog No.
S1941666
CAS No.
84194-36-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzaldehyde

CAS Number

84194-36-5

Product Name

2-Chloro-4-fluorobenzaldehyde

IUPAC Name

2-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H

InChI Key

KMQWNQKESAHDKD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C=O

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C=O

Synthesis of Substituted α-Cyanocinnamic Acids

One documented application of 2-chloro-4-fluorobenzaldehyde is in the synthesis of substituted α-cyanocinnamic acids [1]. This process utilizes a Knoevenagel condensation reaction, which involves the condensation of an aldehyde with a malonate derivative in the presence of a base catalyst. By using 2-chloro-4-fluorobenzaldehyde as the starting aldehyde, researchers can introduce the chlorine and fluorine substituents into the final α-cyanocinnamic acid product [1].

Source

[1] 2-Chloro-4-fluorobenzaldehyde (Sigma-Aldrich)

  • Origin: Can be synthesized in a laboratory but isn't found naturally [].
  • Significance: Primarily used as a building block in the synthesis of other chemicals, particularly in organic chemistry research [, ].

Molecular Structure Analysis

  • Key features: The molecule consists of a benzene ring with a chlorine atom at the second position and a fluorine atom at the fourth position. It also has a formyl group (CHO) attached to the benzene ring, giving it the aldehyde functionality [].
  • Notable aspects: The presence of the chlorine and fluorine atoms alters the electronic properties of the benzene ring compared to unsubstituted benzaldehyde. This can affect the reactivity of the molecule in chemical reactions [].

Chemical Reactions Analysis

  • Synthesis: One common method for synthesizing 2-chloro-4-fluorobenzaldehyde involves the Gattermann-Koch reaction, which reacts fluorobenzene with chloroform in the presence of strong Lewis acids as catalysts [].
  • Balanced chemical equation: Not available due to the complexity of the reaction mechanism.
  • Other relevant reactions: The aldehyde group (CHO) in 2-chloro-4-fluorobenzaldehyde makes it susceptible to various reactions typical for aldehydes, such as aldol condensation and Knoevenagel condensation. These reactions are used to synthesize more complex organic molecules [, ].

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility are not readily available in scientific literature.

Mechanism of Action (Not Applicable)

2-Chloro-4-fluorobenzaldehyde doesn't have a known biological function and isn't typically studied in this context.

  • Specific hazard data is not available in public sources. However, as with most halogenated aromatic compounds, it's advisable to handle 2-chloro-4-fluorobenzaldehyde with caution in a well-ventilated laboratory using appropriate personal protective equipment due to its potential health risks [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84194-36-5

Wikipedia

2-Chloro-4-fluorobenzaldehyde

Dates

Modify: 2023-08-16

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